Furprofen

Description

Structure

3D Structure

Properties

IUPAC Name |

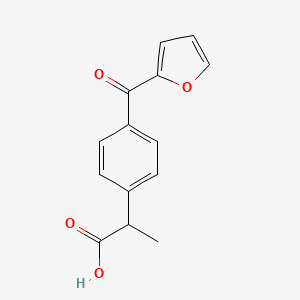

2-[4-(furan-2-carbonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJUVDBADHDNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984893 | |

| Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66318-17-0 | |

| Record name | Furprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66318-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066318170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6TVW60GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling Furprofen: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of Furprofen. All quantitative data has been summarized into structured tables for comparative analysis, and detailed methodologies for key experiments are provided.

It is important to note that "this compound" does not appear in publicly available scientific literature or drug databases. The information presented herein is based on data for Flurbiprofen , a well-established nonsteroidal anti-inflammatory drug (NSAID), which is presumed to be the intended subject of this guide due to the close similarity in name.

Executive Summary

Flurbiprofen is a potent propionic acid derivative NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][2][4] Flurbiprofen is administered as a racemic mixture, with the S-(+)-enantiomer possessing the majority of the anti-inflammatory activity.[1][5] It is rapidly absorbed orally, extensively bound to plasma proteins, and primarily metabolized by the hepatic enzyme CYP2C9 before being excreted renally as metabolites.[1][3][4][5][6]

Pharmacokinetics: The Journey of this compound Through the Body

The pharmacokinetic profile of Flurbiprofen describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and understanding potential drug interactions.

Absorption

Following oral administration, Flurbiprofen is rapidly and almost completely absorbed.[1][5] Peak plasma concentrations are typically achieved within 0.5 to 4 hours.[1] The rate and extent of absorption are proportional to the dose administered.[5][7]

Distribution

Flurbiprofen is widely distributed throughout the body and exhibits a high degree of binding (>99%) to plasma proteins, predominantly albumin.[1][3] Notably, it reaches substantial concentrations in the synovial fluid, which is a key site of action for its anti-inflammatory effects in arthritic conditions.[5]

Metabolism

The liver is the primary site of Flurbiprofen metabolism.[3][4] The cytochrome P450 enzyme CYP2C9 is the principal enzyme responsible for its biotransformation into its major metabolite, 4'-hydroxy-flurbiprofen, which possesses minimal anti-inflammatory activity.[1][6] Other minor metabolites are also formed.[6] It is important to note that there is negligible in vivo conversion of the R-(-)-enantiomer to the active S-(+)-enantiomer.[5]

Excretion

Flurbiprofen and its metabolites are primarily eliminated from the body via the kidneys.[1][5] Approximately 70% of an administered dose is excreted in the urine as the parent drug and its metabolites, with less than 3% being excreted as unchanged Flurbiprofen.[1] The elimination half-life is in the range of 3 to 6 hours.[5]

Key Pharmacokinetic Parameters of Flurbiprofen

| Parameter | Value |

| Bioavailability | Almost complete after oral administration |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours[1] |

| Plasma Protein Binding | > 99% (primarily albumin)[1] |

| Volume of Distribution | Varies by enantiomer[8] |

| Primary Metabolizing Enzyme | CYP2C9[1][6] |

| Major Metabolite | 4'-hydroxy-flurbiprofen[1] |

| Route of Elimination | Primarily renal[1][5] |

| Elimination Half-life | 3 - 6 hours[5] |

Pharmacodynamics: The Action of this compound on the Body

The pharmacodynamics of Flurbiprofen describe its mechanism of action and the resulting physiological effects.

Primary Mechanism of Action: COX Inhibition

The cornerstone of Flurbiprofen's therapeutic effect is its reversible and non-selective inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] By blocking this pathway, Flurbiprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4]

Caption: Flurbiprofen's inhibition of the prostaglandin synthesis pathway.

Other Cellular and Molecular Effects

Beyond its primary action on COX enzymes, research has indicated that Flurbiprofen may exert its effects through other mechanisms:

-

Modulation of Gene Expression: Flurbiprofen has been shown to down-regulate the expression of pro-inflammatory genes such as COX-2, IL-6, and TNF-α, while up-regulating anti-inflammatory genes like IL-4 and IL-10.[9]

-

Inhibition of Nitric Oxide Synthesis: It can decrease the levels of inducible nitric oxide synthase (iNOS) mRNA in a concentration-dependent manner.[9]

-

Platelet Aggregation: Like other NSAIDs, Flurbiprofen can inhibit platelet aggregation.[2]

Detailed Experimental Protocols

A fundamental understanding of the methodologies used to characterize this compound is essential for researchers. Below are outlines of key experimental protocols.

Quantification of Flurbiprofen in Biological Samples

Objective: To determine the concentration of Flurbiprofen in plasma or serum for pharmacokinetic analysis. Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: Plasma or serum samples are acidified, and Flurbiprofen is extracted using an organic solvent (e.g., a mixture of hexane and isopropanol). An internal standard is added prior to extraction for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected into a reversed-phase C18 column. The mobile phase typically consists of an acidic aqueous buffer and an organic modifier like acetonitrile.

-

Detection and Quantification: Flurbiprofen and the internal standard are detected by a UV detector at a specific wavelength. The concentration is determined by comparing the peak area ratio of Flurbiprofen to the internal standard against a standard curve.

Assessment of COX Inhibition

Objective: To measure the inhibitory effect of Flurbiprofen on COX-1 and COX-2 activity. Methodology: Whole blood assay followed by enzyme immunoassay (EIA).

-

Experimental Workflow:

Caption: Experimental workflow for assessing COX inhibition.

-

Procedure:

-

Whole blood is collected from subjects before and at various time points after Flurbiprofen administration.

-

Aliquots of blood are incubated with a COX-1 selective stimulus (e.g., spontaneous clotting for thromboxane B2 production) or a COX-2 selective stimulus (e.g., lipopolysaccharide for prostaglandin E2 production).

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentrations of the respective prostaglandins (thromboxane B2 for COX-1 and prostaglandin E2 for COX-2) are measured using specific enzyme immunoassays.

-

The percentage of inhibition is calculated by comparing the prostaglandin levels in post-dose samples to pre-dose levels.

-

Clinical Trial Protocol for Efficacy in Osteoarthritis

Objective: To evaluate the efficacy and safety of Flurbiprofen in patients with osteoarthritis. Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

Patient Population: Patients with a confirmed diagnosis of osteoarthritis of the knee or hip.

-

Intervention: Oral administration of Flurbiprofen (e.g., 200 mg sustained-release daily) or a matching placebo for a predefined period (e.g., 6-12 weeks).[10]

-

Efficacy Outcome Measures:

-

Change from baseline in pain intensity as measured by a Visual Analog Scale (VAS).

-

Patient's and physician's global assessment of disease activity.

-

Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

-

-

Safety Monitoring: Recording of all adverse events, clinical laboratory tests (hematology, chemistry, and urinalysis), and vital signs.

-

Statistical Analysis: Efficacy endpoints are analyzed using an appropriate statistical model, such as Analysis of Covariance (ANCOVA), to compare the change from baseline between the Flurbiprofen and placebo groups.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of Flurbiprofen. Its predictable pharmacokinetic profile and potent, well-characterized mechanism of action as a non-selective COX inhibitor underpin its clinical utility in the management of pain and inflammation. The experimental protocols outlined herein serve as a reference for researchers involved in the preclinical and clinical development of similar anti-inflammatory agents. Further research into the nuanced cellular and molecular effects of Flurbiprofen may yet uncover additional therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 5. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 8. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Double-blind randomized controlled trial of flurbiprofen-SR (ANSAID-SR) and diclofenac sodium-SR (Voltaren-SR) in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Furprofen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of various Furprofen derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the development of numerous derivatives with a wide range of therapeutic potential, including enhanced anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Anti-inflammatory and Antioxidant Activities

The primary therapeutic target of this compound and its derivatives is the cyclooxygenase (COX) enzyme, which is crucial in the inflammatory cascade.[1] By inhibiting COX, these compounds reduce the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Recent research has focused on synthesizing novel this compound derivatives to enhance their anti-inflammatory effects and explore additional mechanisms of action, such as antioxidant activity.

Quantitative Data for Anti-inflammatory and Antioxidant Activities

The following table summarizes the in vitro anti-inflammatory and antioxidant activities of several newly synthesized this compound amide derivatives. The activities are presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

| Compound | Inhibition of Albumin Denaturation (IAD) IC50 (µmol/L) | Antitryptic Activity (ATA) IC50 (µmol/L) | Hydrogen Peroxide Scavenging Activity (HPSA) IC50 (µmol/L) |

| Flurbiprofen | 339.26 | - | - |

| Ibuprofen | 395.08 | - | - |

| Derivative 4a | 198.37 | 2261.07 | - |

| Derivative 4b | 173.74 | 197.92 | - |

| Derivative 4c | 185.23 | 245.67 | - |

| Derivative 4d | 179.85 | 213.45 | - |

| Derivative 4e | 182.47 | 205.89 | - |

| Ascorbic Acid | - | - | Reference |

| Quercetin | - | - | Reference |

Data sourced from a study on novel flurbiprofen derivatives.[1][2] The study notes that the newly synthesized amide derivatives (4a-e) exhibited significantly higher anti-inflammatory activity (IAD) compared to the parent drug, flurbiprofen, and ibuprofen.[1] Compound 4a showed lower antitryptic activity, which was attributed to the absence of highly electronegative atoms on the benzene ring of its 2-phenethylamine part, deemed crucial for binding to the enzyme's active site.[1]

Experimental Protocols for Anti-inflammatory Activity

This assay assesses the ability of a compound to prevent the denaturation of albumin, a process that is analogous to protein denaturation in inflammatory conditions.[1]

Methodology:

-

A reaction mixture is prepared containing the test compound, bovine serum albumin, and phosphate-buffered saline (pH 6.3).

-

The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes to induce denaturation.

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solution with that of a control solution (without the test compound). Diclofenac sodium is often used as a reference standard.

This assay measures the ability of a compound to inhibit the activity of trypsin, a serine protease involved in inflammation.[1]

Methodology:

-

A reaction mixture is prepared containing Tris-HCl buffer (pH 7.6), trypsin, and the test compound.

-

The mixture is incubated at 37°C for 5 minutes.

-

Bovine serum albumin (BSA) is added as a substrate, and the mixture is incubated for an additional 20 minutes.

-

The reaction is stopped by adding perchloric acid.

-

The solution is centrifuged, and the absorbance of the supernatant is measured at 280 nm.

-

The percentage inhibition of trypsin activity is calculated.

Signaling Pathways in Inflammation

This compound and its derivatives primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2).[1] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3] Beyond COX inhibition, NSAIDs can also modulate other signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and Wnt/β-catenin.[4][5][6][7]

Caption: Simplified diagram of the COX signaling pathway and the inhibitory action of this compound derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the modulation of specific signaling pathways involved in tumor growth and proliferation.

Quantitative Data for Anticancer Activity

The following table presents the in vitro anticancer activity of several this compound derivatives against different human cancer cell lines, with data expressed as IC50 values.

| Compound | Cell Line | IC50 (µg/mL) |

| Sorafenib (Control) | MCF-7 | - |

| Derivative 4 | MCF-7 | 122.7 |

| Derivative 5 | MCF-7 | 113.9 |

| Derivative 10 | MCF-7 | 95.7 |

| Derivative 11 | MCF-7 | 109.1 |

| Derivative 13 | MCF-7 | 40.32 |

| Derivative 15 | MCF-7 | 112.29 |

| RY-1-92 | A549 | 41.91 µM |

| RY-1-92 | NCI-H460 | 78.2 µM |

Data for derivatives 4, 5, 10, 11, 13, and 15 are from a study on new flurbiprofen derivatives containing a thiosemicarbazide moiety, tested against the human breast cancer cell line MCF-7.[8] Data for RY-1-92, a flurbiprofen organoselenium compound, is from a study on non-small cell lung cancer cell lines A549 and NCI-H460.[9]

Experimental Protocols for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][10]

Methodology:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]

Signaling Pathways in Cancer

The anticancer activity of some this compound derivatives has been linked to the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for tumor angiogenesis and cell proliferation.[8][9]

Caption: Proposed anticancer mechanisms of action for certain this compound derivatives.

Antimicrobial Activity

Several this compound derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.

| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

| Amoxicillin (Control) | - | - | - |

| Ciprofloxacin (Control) | - | - | - |

| Fluconazole (Control) | - | - | - |

| Derivative 4b | Good Activity | Good Activity | Low Activity |

| Derivative 4e | High Activity | High Activity | High Activity |

Data is from a study on new flurbiprofen hydrazide derivatives.[11] "Good" and "High" activity are as described in the source publication relative to standard controls.

Experimental Protocols for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Methodology:

-

Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[12]

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]

Caption: A generalized workflow for the broth microdilution method to determine MIC.

Conclusion

The derivatization of this compound has yielded a diverse range of compounds with significant in vitro biological activities. The enhanced anti-inflammatory, promising anticancer, and notable antimicrobial properties of these derivatives underscore the potential of this scaffold in drug discovery. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field. Further in vivo studies are warranted to validate the therapeutic potential of these promising this compound derivatives.

References

- 1. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]

- 4. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Anti-cancer activity and mechanism of flurbiprofen organoselenium compound RY-1-92 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

Furprofen: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of furprofen (flurbiprofen), a nonsteroidal anti-inflammatory drug (NSAID). This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes to support formulation and analytical development.

Core Physicochemical Properties

Flurbiprofen is a propionic acid derivative with the chemical formula C₁₅H₁₃FO₂.[1] It is a white crystalline powder.[2] The pKa of flurbiprofen has been reported to be approximately 4.22 to 4.42.[1][3]

Solubility Profile

Flurbiprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] Its aqueous solubility is limited, but it is soluble in various organic solvents. The solubility of flurbiprofen is also pH-dependent due to the presence of a carboxylic acid group.[5]

Aqueous and Organic Solvent Solubility

Quantitative data on the solubility of flurbiprofen in various solvents are summarized in the table below.

| Solvent System | Solubility | Reference |

| Water | 8 mg/L (at 22 °C) | [1] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.9 mg/mL | [6][7] |

| 0.1N HCl | Lower than in distilled water and pH 7.2 buffer | [4] |

| Distilled Water | Lower than in pH 7.2 buffer | [4] |

| Ethanol | ~25 mg/mL | [6][7] |

| Dimethylformamide (DMF) | ~25 mg/mL | [6][7] |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [6][7] |

| Methanol | Freely soluble | [2] |

| Acetone | Freely soluble | [2] |

| Diethyl Ether | Freely soluble | [2] |

| Acetonitrile | Soluble | [2] |

| PEG-400 | Higher than in Propylene glycol and Tween-80 | [8] |

Enhancement of Solubility

Due to its poor water solubility, various techniques have been explored to enhance the dissolution and bioavailability of flurbiprofen. One common approach is the formation of solid dispersions with hydrophilic carriers. For instance, the use of cycloamylose has been shown to increase the aqueous solubility of flurbiprofen by approximately 12-fold.[9]

Stability Profile

The stability of flurbiprofen is a critical factor in its formulation development and storage. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose flurbiprofen to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its degradation.

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Subjected to 5 M HCl at 70°C for 1 hour. | [10] |

| Alkaline Hydrolysis | Subjected to 5 M NaOH at 70°C for 1 hour. | [10] |

| Oxidative Degradation | Treated with 5.0% (w/v) hydrogen peroxide. | [10] |

| Thermal Degradation | Powdered drug stored at 100°C for 24 hours. | [10] |

| Wet Heat Degradation | Methanolic solution refluxed for 2 hours. | [10] |

| Photolytic Degradation | Unstable to light, forming several photoproducts. | [11] |

Degradation Pathways

The primary metabolite of flurbiprofen in humans is 4'-hydroxy-flurbiprofen, formed via hepatic metabolism, primarily by the enzyme Cytochrome P450 2C9.[3] Under photolytic stress, a primary photochemical mechanism involves the cleavage of the C-C bond alpha to the carbonyl group.[11]

The metabolic pathway of flurbiprofen is illustrated below.

Metabolic conversion of flurbiprofen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility and stability studies.

Solubility Determination (Shake-Flask Method)

-

Preparation of Supersaturated Solution: Add an excess amount of flurbiprofen to a known volume of the selected solvent (e.g., distilled water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution appropriately and analyze the concentration of flurbiprofen using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

The following is a general workflow for conducting forced degradation studies.

Workflow for forced degradation studies.

-

Preparation of Stock Solution: Prepare a stock solution of flurbiprofen in a suitable solvent (e.g., methanol).

-

Application of Stress:

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution. The mixtures can be heated to accelerate degradation.

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the drug substance or solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines (e.g., UV and fluorescent light).

-

-

Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for flurbiprofen is outlined below.[12][13]

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 30:70 v/v). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection Wavelength | 245 nm or 254 nm. |

| Column Temperature | Ambient or controlled (e.g., 40°C). |

| Injection Volume | 20 µL. |

The relationship between the different stages of analytical method development for stability testing is depicted in the following diagram.

Analytical method development and validation process.

References

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scielo.br [scielo.br]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Phototoxicity of non-steroidal anti-inflammatory drugs: in vitro testing of the photoproducts of Butibufen and Flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

Furprofen Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Furprofen, a nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which is well-documented and will be detailed extensively. Additionally, this guide will explore other potential molecular targets that have been reported in the scientific literature, providing a broader perspective on this compound's pharmacological profile.

Primary Target: Cyclooxygenase (COX)

The principal therapeutic effects of this compound as an anti-inflammatory, analgesic, and antipyretic agent are attributed to its non-selective and reversible inhibition of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]

Quantitative Data: In Vitro Inhibition of COX Enzymes

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to assess the efficacy of this compound.

| Parameter | Enzyme | Species/System | Value (µM) | Reference |

| IC50 | Human COX-1 | Recombinant Enzyme | 0.1 | [1][4] |

| IC50 | Human COX-2 | Recombinant Enzyme | 0.4 | [1][4] |

| IC50 | COX-1 | Guinea Pig Whole Blood | ~0.5 | [3] |

| IC50 | COX-2 | Guinea Pig Whole Blood | ~0.5 | [3] |

| Ki | Prostaglandin E2 Synthetase | Bovine Seminal Vesicles | 0.128 | [5] |

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC50 values of this compound for COX-1 and COX-2.

1. Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

This compound stock solution in DMSO

-

2.0 M HCl (for reaction termination)

-

LC-MS/MS system

2. Procedure:

-

Prepare a reaction mixture containing 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine in an Eppendorf tube.

-

Add 20 µL of a solution containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture.

-

Incubate the enzyme solution at room temperature for 2 minutes.

-

Add 2 µL of various concentrations of this compound (or DMSO as a vehicle control) to the enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

-

Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.

-

Analyze the formation of prostaglandins (e.g., PGE2) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Secondary and Exploratory Targets

Beyond its well-established role as a COX inhibitor, this compound has been reported to modulate other cellular pathways. These findings open avenues for further research into its broader pharmacological effects.

Gamma-Secretase (γ-Secretase) Modulation

This compound has been shown to act as a γ-secretase modulator, selectively lowering the production of the amyloid-beta 42 (Aβ42) peptide, which is implicated in the pathology of Alzheimer's disease.[2][3] This effect is independent of its COX-inhibitory activity.

Experimental Approach: In Vitro γ-Secretase Activity Assay

A common method to assess the effect of this compound on γ-secretase activity involves a cell-free assay using isolated cell membranes enriched with the γ-secretase complex.

-

Preparation of γ-Secretase Enriched Membranes: Isolate membranes from cells overexpressing the amyloid precursor protein (APP).

-

Assay Reaction: Incubate the membranes with various concentrations of this compound.

-

Aβ42 Quantification: Measure the levels of Aβ42 produced in the reaction supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the dose-dependent effect of this compound on Aβ42 production.

Modulation of Gene Expression

Studies have indicated that this compound can alter the expression of several genes involved in inflammation and cancer.

-

Induction of p75NTR: this compound has been reported to induce the expression of the p75 neurotrophin receptor (p75NTR), a tumor suppressor gene.

-

Downregulation of Pro-inflammatory Genes: It can decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

-

Upregulation of Anti-inflammatory Genes: Conversely, it may increase the expression of anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).

Experimental Workflow: Target Validation

The following diagram outlines a general workflow for validating these potential secondary targets of this compound.

Experimental Protocols for Secondary Target Validation:

-

Western Blot for p75NTR Induction:

-

Culture cells (e.g., prostate cancer cells) and treat with various concentrations of this compound.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for p75NTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

-

ELISA for Cytokine Levels:

-

Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Conclusion

The primary and well-validated targets of this compound are the COX-1 and COX-2 enzymes, and its therapeutic efficacy is largely dependent on the inhibition of prostaglandin synthesis. However, emerging evidence suggests that this compound may have a more complex pharmacological profile, potentially involving the modulation of γ-secretase activity and the regulation of gene expression. Further research into these secondary targets could uncover novel therapeutic applications for this compound and provide a more complete understanding of its mechanism of action. This guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the molecular targets of this widely used drug.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ Secretase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

Methodological & Application

Furprofen Assay Protocol for In Vitro Studies: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is a potent inhibitor of cyclooxygenase (COX) enzymes. Its mechanism of action involves the non-selective inhibition of both COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound exerts its therapeutic effects.[2][3] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and cytotoxic profile of this compound and its analogues.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its inhibitory and cytotoxic activities.

Table 1: Cyclooxygenase (COX) Inhibition by this compound

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| This compound | 0.1 | 0.4 | [4] |

| R(-)-Flurbiprofen | 130 | 246 | [5] |

Table 2: In Vitro Anti-Inflammatory Activity of this compound Derivatives

| Assay | Compound | IC₅₀ (µmol/L) | Reference |

| Inhibition of Albumin Denaturation | Flurbiprofen | 339.26 | [6] |

| Antitryptic Activity | Flurbiprofen | >1000 | [6] |

Table 3: In Vitro Cytotoxicity of this compound and its Derivatives

| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Reference |

| MCF-7 (Breast Cancer) | SGK597 (Flurbiprofen derivative) | 24h | 28.74 | [7] |

| MCF-7 (Breast Cancer) | SGK597 (Flurbiprofen derivative) | 48h | 17.28 | [7] |

| MCF-10A (Non-cancerous Breast) | SGK597 (Flurbiprofen derivative) | 24h | 65.9 | [7] |

| MCF-10A (Non-cancerous Breast) | SGK597 (Flurbiprofen derivative) | 48h | 50.5 | [7] |

| PANC-1 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 11.2 (for Gemcitabine) | [8] |

| AsPC-1 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 0.02 (for Gemcitabine) | [8] |

| BxPC-3 (Pancreatic Cancer) | Gemcitabine + Flurbiprofen | 48h | 0.009 (for Gemcitabine) | [8] |

| HeLa (Cervical Cancer) | Flurbiprofen | 24h | Not specified (concentration-dependent cytotoxicity observed) | [9] |

| HepG2 (Liver Cancer) | Flurbiprofen | 24h | Not specified (concentration-dependent cytotoxicity observed) | [9] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) pathway, which is a key part of the arachidonic acid cascade. This pathway leads to the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the activity of this compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

This compound stock solution (in DMSO)

-

2.0 M HCl (to terminate the reaction)

-

PGE₂ ELISA kit

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in an Eppendorf tube by adding 146 µL of 100 mM Tris-HCl (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of either COX-1 (0.1 µg) or COX-2 (0.2 µg) enzyme to the reaction mixture and incubate at room temperature for 2 minutes.

-

Add 2 µL of this compound solution at various concentrations (or DMSO as a vehicle control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

-

Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.

-

Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Caption: Workflow for the in vitro COX inhibition assay.

Inhibition of Protein Denaturation Assay

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA) induced by heat.

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound stock solution (in a suitable solvent)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding 0.2 mL of 1% BSA, 2.8 mL of PBS (pH 6.4), and 2.0 mL of varying concentrations of this compound solution.

-

A control group should be prepared with 2.0 mL of the solvent instead of the this compound solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After heating, cool the solutions to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC₅₀ value from the plot of percentage inhibition versus this compound concentration.

Caption: Workflow for the protein denaturation inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (typically in a range of 10 to 1000 µM) and a vehicle control (DMSO) for 24 or 48 hours.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. protocols.io [protocols.io]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Furprofen Administration in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Furprofen (also known as Flurbiprofen) in preclinical animal models of arthritis. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory and analgesic efficacy of this non-steroidal anti-inflammatory drug (NSAID).

Introduction

This compound is a potent propionic acid derivative with well-documented analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is widely used in the management of rheumatoid arthritis and osteoarthritis.[3][4] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5] By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6] Animal models of arthritis are crucial for the preclinical evaluation of potential therapeutics like this compound, allowing for the assessment of efficacy, dose-response relationships, and mechanism of action.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound exerts its therapeutic effects by inhibiting the conversion of arachidonic acid to prostaglandins. This is achieved by blocking the active sites of both COX-1 and COX-2 enzymes. The reduction in prostaglandin levels leads to decreased inflammation, pain, and swelling in arthritic joints.

Caption: this compound's inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established and widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory compounds.

Experimental Workflow:

Caption: Workflow for the Adjuvant-Induced Arthritis model.

Detailed Methodology:

-

Animals: Male Lewis or Sprague-Dawley rats (150-200g) are commonly used due to their susceptibility to AIA.[7]

-

Induction:

-

Prepare a suspension of Mycobacterium tuberculosis or Mycobacterium butyricum in incomplete Freund's adjuvant (IFA) or mineral oil at a concentration of 10 mg/mL.[8]

-

Under light anesthesia, inject 0.1 mL of the adjuvant suspension intradermally into the plantar surface of the right hind paw or at the base of the tail.[2][8]

-

The injected paw will show signs of acute inflammation within hours, peaking at 3-4 days. Systemic arthritis typically develops in the contralateral paw and other joints around day 10-12.[7]

-

-

This compound Administration:

-

Oral Administration: this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) and administered daily by oral gavage.

-

Topical Administration: Formulations such as S(+)-Flurbiprofen plaster can be applied to the inflamed paw for a specified duration (e.g., 6 hours daily for 5 days).[3]

-

Intra-articular Administration: For targeted delivery, this compound-loaded nanoparticles (e.g., hyaluronic acid-coated bovine serum albumin nanoparticles) can be injected directly into the knee joint at a specified dose (e.g., 2.5 mg/kg every other day).[1]

-

-

Assessment of Arthritis:

-

Paw Edema: Measure the volume of the hind paws daily or on alternate days using a plethysmometer. The percentage inhibition of edema can be calculated.

-

Pain Threshold: Assess hyperalgesia by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., Randall-Selitto test) or a thermal stimulus. Vocalization during joint flexion can also be quantified.[2]

-

Arthritic Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

-

Biomarker Analysis: At the end of the study, collect blood and tissue samples to measure levels of inflammatory markers such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP).[1][4]

-

Histopathology: Euthanize the animals at the study endpoint and collect the joints for histopathological examination. Assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

-

Carrageenan-Induced Paw Edema in Rodents

This is an acute model of inflammation used for rapid screening of anti-inflammatory drugs.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Detailed Methodology:

-

Animals: Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) are commonly used.[9][10]

-

This compound Administration: Administer this compound (e.g., orally or topically) 30-60 minutes before the carrageenan injection.[9][11]

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 3-5 hours).[9]

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Presentation

Efficacy of S(+)-Flurbiprofen Plaster (SFPP) in Rat Adjuvant-Induced Arthritis Model[4]

| Treatment Group | Mean Pain Threshold (g) at 6h | % Inhibition of Hyperalgesia | PGE2 Level in Paw Exudate (pg/paw) |

| Control (No Patch) | ~30 | - | ~250 |

| SFPP (0.25 mg) | ~60 | >50% | ~50 |

| Ketoprofen Patch (0.25 mg) | ~45 | Modest | Not Reported |

| Loxoprofen Patch (0.63 mg) | ~40 | Modest | Not Reported |

Efficacy of this compound-Loaded Nanoparticles in Rat Adjuvant-Induced Arthritis Model[1]

| Treatment Group | Dose (Intra-articular) | % Improvement in Knee Swelling (1 week) | TNF-α Level (pg/mL) in Joint Tissue | IL-6 Level (pg/mL) in Joint Tissue |

| Arthritic Untreated | - | - | ~180 | ~250 |

| FLUR-loaded BSA NPs | 2.5 mg/kg | 58.71 ± 17.55 | ~100 | ~150 |

| FLUR-loaded HA-BSA NPs | 2.5 mg/kg | 79.68 ± 22.37 | ~60 | ~100 |

Anti-inflammatory Effect of Topical this compound Gel in Carrageenan-Induced Rat Paw Edema[11]

| Administration Route | Formulation | ED50 (mg/kg) |

| Topical | 1% this compound Gel | 1.0 |

| Oral | This compound Suspension | 1.7 |

Antinociceptive Potency of this compound Enantiomers in a Rat Model of Arthritic Pain[5]

| Enantiomer | Administration Route | ED50 (mg/kg) |

| S(+)-Flurbiprofen (SFB) | Intravenous | 0.33 ± 0.13 |

| R(-)-Flurbiprofen (RFB) | Intravenous | 30.0 ± 1.7 |

Conclusion

This compound consistently demonstrates significant anti-inflammatory and analgesic effects in various animal models of arthritis. The choice of model, route of administration, and specific endpoints should be tailored to the research question. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its novel formulations for the treatment of arthritis. The S-enantiomer of Flurbiprofen is notably more potent in its antinociceptive effects.[5] Furthermore, advanced drug delivery systems, such as topical plasters and targeted nanoparticles, have shown enhanced efficacy and may offer advantages in terms of localized treatment and reduced systemic side effects.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Analgesic Effect of the Newly Developed S(+)‐Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant‐Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical Anti-Inflammatory and Analgesic Effects of Multiple Applications of S(+)-Flurbiprofen Plaster (SFPP) in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effect of the Newly Developed S(+)-Flurbiprofen Plaster on Inflammatory Pain in a Rat Adjuvant-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of antinociceptive effects of flurbiprofen enantiomers in a rat model of arthritic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Adjuvant-Induced Arthritis Model [chondrex.com]

- 8. chondrex.com [chondrex.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. yakhak.org [yakhak.org]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Cell Culture Treatment with Flurbiprofen

For Researchers, Scientists, and Drug Development Professionals

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant effects on various cellular processes beyond its well-established anti-inflammatory properties. These include the induction of apoptosis and the modulation of key signaling pathways, making it a compound of interest for research in oncology and inflammation. This document provides detailed protocols for treating cell cultures with Flurbiprofen to investigate its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

Flurbiprofen primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, research has shown that Flurbiprofen and its enantiomers can exert effects through other mechanisms, including the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells.[3][4][5] The R-enantiomer of Flurbiprofen, in particular, has been noted for its ability to induce apoptosis and inhibit NF-κB activation, often independent of COX inhibition.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Flurbiprofen and its enantiomers in various assays and cell lines.

Table 1: IC50 Values of Flurbiprofen and its Enantiomers for COX Inhibition

| Compound | Target | IC50 (µM) | Source |

| Flurbiprofen | Human COX-1 | 0.1 | [1] |

| Flurbiprofen | Human COX-2 | 0.4 | [1] |

| (S)-Flurbiprofen | COX-1 | 0.48 | [6] |

| (S)-Flurbiprofen | COX-2 | 0.47 | [6] |

Table 2: IC50 Values of R-Flurbiprofen for Inhibition of Prostaglandin Release

| Cell Line | Prostaglandin | IC50 (µM) | Source |

| HeLa | PGE2 | 5.1 | [7] |

| A-549 | PGE2 | 5.6 | [7] |

| HCA-7 | PGE2 | 11.7 | [7] |

Experimental Protocols

Herein are detailed protocols for investigating the cellular effects of Flurbiprofen.

Protocol 1: Cell Viability and Proliferation Assay (CCK-8)

This protocol is adapted from a study on the effects of Flurbiprofen on colorectal cancer cells.[2]

Objective: To determine the effect of Flurbiprofen on the viability and proliferation of cancer cells.

Materials:

-

SW620 colorectal cancer cells (or other suitable cell line)

-

DMEM high-glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Flurbiprofen (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SW620 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete DMEM medium (containing 10% FBS and 1% penicillin-streptomycin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Flurbiprofen Treatment: Prepare serial dilutions of Flurbiprofen in complete medium from a stock solution. For example, concentrations of 2, 4, 10, and 20 nM can be used for SW620 cells.[2] A vehicle control (DMSO) should also be prepared at the same final concentration as in the highest Flurbiprofen treatment.

-

Remove the existing medium from the wells and add 100 µL of the prepared Flurbiprofen dilutions or vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, and 48 hours).[2]

-

CCK-8 Assay: After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol is based on methodologies used to study Flurbiprofen's effect on NF-κB signaling.[5]

Objective: To assess the effect of Flurbiprofen on the activation of the NF-κB pathway by analyzing the phosphorylation of key proteins.

Materials:

-

RAW 264.7 macrophage cells (or other suitable cell line)

-

DMEM high-glucose medium

-

FBS

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Flurbiprofen

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat cells with desired concentrations of Flurbiprofen for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to induce NF-κB activation. Include a non-stimulated control and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is a general method for assessing apoptosis, with specific details adapted from studies on Flurbiprofen-induced apoptosis.[4][8]

Objective: To quantify the percentage of apoptotic and necrotic cells following Flurbiprofen treatment.

Materials:

-

HCT116 human colon carcinoma cells (or other suitable cell line)

-

McCoy's 5A medium (or appropriate medium for the cell line)

-

FBS

-

Penicillin-Streptomycin

-

R-Flurbiprofen

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of R-Flurbiprofen (e.g., 0.1, 0.5, 1 mM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Staining:

-

Wash the collected cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC negative and PI negative cells are viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Visualizations

Signaling Pathway Diagram

Caption: Flurbiprofen's multifaceted mechanism of action.

Experimental Workflow Diagram

Caption: General workflow for studying Flurbiprofen in cell culture.

References

- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]

- 2. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by R-flurbiprofen in human colon carcinoma cells: involvement of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for the Spectroscopic Analysis of Furprofen and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely utilized for its analgesic and anti-inflammatory properties. The therapeutic efficacy and safety of this compound are intrinsically linked to its metabolic fate within the body. Consequently, the accurate and sensitive spectroscopic analysis of this compound and its metabolites is paramount in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using various spectroscopic techniques, including High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize quantitative data for the analysis of this compound and its major metabolite, 4'-hydroxyflurbiprofen, using various analytical methodologies.

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), pH 3.5 | [1] |

| Column | Ace C18 (5 µm, 4.6 x 250 mm) | [1] |

| Flow Rate | 1.0 mL/min | [1][2] |

| Detection Wavelength | 247 nm | [2][3] |

| Linearity Range | 0.10 - 5.0 µg/mL | [1] |

| Limit of Detection (LOD) | 0.03 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.10 µg/mL | [1] |

| Retention Time | ~5.4 min | [1] |

Table 2: LC-MS/MS Method Parameters for this compound and 4'-hydroxyflurbiprofen Analysis in Human Plasma

| Parameter | This compound | 4'-hydroxyflurbiprofen | Reference |

| Ionization Mode | ESI Negative | ESI Negative | [4][5] |

| Precursor Ion (m/z) | 243.2 | --- | [6] |

| Product Ion (m/z) | 199.2 | --- | [6] |

| Linearity Range | 0.01 - 10 µg/mL | 0.01 - 1 µg/mL | [4][5] |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL | [4][5] |

| Retention Time | ~1.1 min | ~0.8 min | [4][5] |

Experimental Protocols

Protocol 1: Determination of this compound in Pharmaceutical Preparations by HPLC-UV

This protocol is adapted from a validated method for the quantification of this compound in pharmaceutical tablets.[1][7]

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Ace C18 column (5 µm, 4.6 x 250 mm) or equivalent.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate.

-

Phosphoric acid.

-

This compound reference standard.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions:

-

Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate solution in water. Mix with acetonitrile in a 40:60 (v/v) ratio. Adjust the pH to 3.5 with phosphoric acid. Filter and degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.10 - 5.0 µg/mL.[1]

3. Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4. Chromatographic Conditions:

-

Column: Ace C18 (5 µm, 4.6 x 250 mm).

-

Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), pH 3.5.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

5. Analysis:

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 2: Simultaneous Determination of this compound and 4'-hydroxyflurbiprofen in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of this compound and its major metabolite in human plasma.[4][5]

1. Instrumentation and Materials:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Reversed-phase C18 column (e.g., Luna C18, 2.0 mm x 50 mm, 5 µm).[4][5]

-

Methanol (LC-MS grade).

-

Ammonium formate.

-

Formic acid.

-

Methyl t-butyl ether (MTBE).

-

This compound and 4'-hydroxyflurbiprofen reference standards.

-

Human plasma.

2. Preparation of Solutions:

-

Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol. The typical gradient starts with a higher aqueous phase percentage and ramps up the organic phase. A common isocratic mobile phase is 15:85 (v/v) buffer:methanol.[4][5]

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, 4'-hydroxyflurbiprofen, and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add the internal standard solution.

-

Add 1 mL of methyl t-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) : Methanol (15:85, v/v).[4][5]

-

Injection Volume: 10 µL.

-

Ionization: Electrospray Ionization (ESI) in negative mode.[4][5]

-

MRM Transitions:

-

This compound: Monitor the transition from the precursor ion to the product ion (e.g., m/z 243.2 → 199.2).[6]

-

4'-hydroxyflurbiprofen: Determine the appropriate precursor and product ions.

-

Internal Standard: Determine the appropriate precursor and product ions for the chosen IS.

-

5. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Determine the concentrations of this compound and 4'-hydroxyflurbiprofen in the plasma samples from the calibration curve.

Visualization of Workflows and Pathways

Caption: Workflow for this compound quantification by HPLC-UV.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmascholars.com [pharmascholars.com]

Furprofen: A Versatile Tool for Investigating Enzyme Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furprofen, a member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), is a well-established tool compound for studying enzyme inhibition. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[1][2][3] Beyond its effects on COX enzymes, research has revealed that this compound, particularly its enantiomers, can modulate the activity of other important enzymes, including γ-secretase and multidrug resistance-associated protein 4 (MRP4).[4][5] This multifaceted inhibitory profile makes this compound a valuable probe for elucidating complex biological pathways and for the development of novel therapeutics.

These application notes provide a comprehensive overview of this compound's utility as an enzyme inhibitor, including quantitative data on its inhibitory activity and detailed protocols for key in vitro and cell-based assays.

Data Presentation

The inhibitory potency of this compound and its enantiomers against various enzymes has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound and its Enantiomers

| Compound | Enzyme | Assay System | IC50 (μM) | Reference |

| Racemic this compound | Human COX-1 | Purified Enzyme | 0.1 | [1] |

| Racemic this compound | Human COX-2 | Purified Enzyme | 0.4 | [1] |

| (S)-Furprofen | Guinea Pig COX-1 | Whole Blood | ~0.5 | |